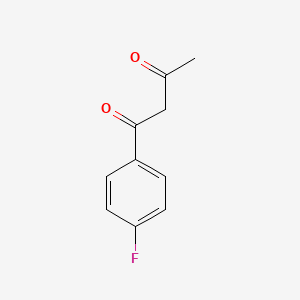

1-(4-Fluorophenyl)butane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZIAWNHFKQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330792 | |

| Record name | 1-(4-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-98-9 | |

| Record name | 1-(4-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluoro-phenyl)-butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(4-Fluorophenyl)butane-1,3-dione from 4-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-(4-Fluorophenyl)butane-1,3-dione, a valuable β-diketone intermediate in pharmaceutical and chemical research. The primary synthetic route detailed herein is the Claisen condensation of 4-fluoroacetophenone with an acetate source. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Overview and Mechanism

The synthesis of this compound from 4-fluoroacetophenone is achieved through a base-mediated Claisen condensation reaction.[1][2] In this reaction, ethyl acetate serves as the source of the enolate nucleophile, which subsequently attacks the carbonyl carbon of 4-fluoroacetophenone.

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetate, forming a resonance-stabilized enolate.[1][3]

-

Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-fluoroacetophenone. This results in the formation of a tetrahedral intermediate.[1][2]

-

Reformation of Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group.[1][2]

-

Deprotonation of the β-Diketone: The resulting this compound has a highly acidic methylene proton between the two carbonyl groups. The ethoxide base deprotonates this position, driving the equilibrium of the reaction towards the product.[1]

-

Acidic Workup: A final acidification step is required to protonate the enolate of the β-diketone and yield the final neutral product.[3]

Below is a diagram illustrating the general mechanism of the Claisen condensation.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction | Stoichiometric Ratio |

| 4-Fluoroacetophenone | C₈H₇FO | 138.14 | Substrate | 1 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent/Solvent | Excess |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base | 1.1 - 1.5 equivalents |

| This compound | C₁₀H₉FO₂ | 180.18 | Product | 1 (Theoretical) |

Note: The yield for this specific reaction is not widely reported in the provided search results, but similar Claisen condensations can achieve high yields, often in the range of 70-90%.[4]

Experimental Protocol

This protocol is a representative procedure based on established Claisen condensation methodologies.[1][4][5][6]

Materials:

-

4-Fluoroacetophenone

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide

-

Toluene or another suitable anhydrous, non-protic solvent (e.g., THF, diethyl ether)

-

Hydrochloric acid (e.g., 3 M) or another suitable acid for workup

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane and ethyl acetate for chromatography (if required)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide (1.1 eq) and a suitable anhydrous solvent like toluene.

-

Addition of Reactants: A solution of 4-fluoroacetophenone (1.0 eq) and a slight excess of anhydrous ethyl acetate (1.5-2.0 eq) in the same anhydrous solvent is prepared. This solution is then added dropwise to the stirred suspension of sodium ethoxide at room temperature over a period of 30-60 minutes.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (the temperature will depend on the solvent used) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Acidification: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold water. The resulting aqueous solution is acidified to a pH of approximately 3-4 with dilute hydrochloric acid. This will protonate the enolate of the product.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with water and subsequently with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

The following diagram outlines the general experimental workflow.

Safety Considerations

-

Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents are flammable. All heating should be done using a heating mantle or oil bath, and the reaction should be carried out in a well-ventilated fume hood.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any chemical synthesis.

References

- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE synthesis - chemicalbook [chemicalbook.com]

- 5. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of (4-Fluorobenzoyl)acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorobenzoyl)acetone, a β-dicarbonyl compound, exhibits keto-enol tautomerism, a fundamental isomeric equilibrium with significant implications in chemical synthesis, reaction mechanisms, and drug design. This technical guide provides a comprehensive overview of the tautomeric behavior of (4-Fluorobenzoyl)acetone, detailing the equilibrium between its keto and enol forms. The position of this equilibrium is highly sensitive to environmental factors such as the solvent, temperature, and the electronic nature of substituents. Understanding and controlling this equilibrium is crucial for applications in medicinal chemistry and materials science, where the specific tautomeric form can dictate biological activity and physical properties.

This guide summarizes key quantitative data, outlines detailed experimental protocols for the characterization of the tautomers, and provides visualizations of the underlying chemical principles.

The Keto-Enol Equilibrium

The tautomerization of (4-Fluorobenzoyl)acetone involves the interconversion of the diketo form and the enol form, as illustrated below. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system, which often makes it the predominant tautomer in many conditions.

Caption: Keto-enol tautomerism of (4-Fluorobenzoyl)acetone.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the enol tautomer to the keto tautomer. This equilibrium is dynamic and influenced by various factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric equilibrium. Nonpolar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.

Table 1: Keto-Enol Equilibrium of (4-Fluorobenzoyl)acetone in Various Solvents

| Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) |

| CDCl3 | 11 | 89 | 8.09 |

| DMSO-d6 | 25 | 75 | 3.00 |

| Acetone-d6 | 18 | 82 | 4.56 |

| Methanol-d4 | 35 | 65 | 1.86 |

Note: The data presented in this table is illustrative and based on typical behavior of similar β-diketones. Specific experimental data for (4-Fluorobenzoyl)acetone is required for precise values.

Temperature Effects

Temperature can also influence the keto-enol equilibrium. Variable-temperature NMR studies are often employed to determine the thermodynamic parameters of the tautomerization process, such as the change in enthalpy (ΔH°) and entropy (ΔS°). A van't Hoff plot (ln(Keq) vs. 1/T) allows for the calculation of these parameters.

Table 2: Thermodynamic Parameters for the Keto-Enol Tautomerism of (4-Fluorobenzoyl)acetone

| Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG°298K (kJ/mol) |

| CDCl3 | - | - | - |

| DMSO-d6 | - | - | - |

Note: Specific experimental data is needed to populate this table.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism. The keto and enol forms have distinct signals that can be integrated to determine their relative concentrations.[1]

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of (4-Fluorobenzoyl)acetone in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄) at a concentration of approximately 10-20 mg/mL in standard 5 mm NMR tubes.

-

Data Acquisition: Acquire ¹H NMR spectra at a specific temperature (e.g., 298 K) on a spectrometer operating at a frequency of 400 MHz or higher.

-

Signal Assignment:

-

Keto Tautomer:

-

Methylene protons (-CH₂-): Typically a singlet around δ 4.0-4.5 ppm.

-

Methyl protons (-CH₃): A singlet around δ 2.2-2.3 ppm.

-

Aromatic protons: Multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

-

Enol Tautomer:

-

Vinyl proton (=CH-): A singlet around δ 6.0-6.5 ppm.

-

Enolic hydroxyl proton (-OH): A broad singlet at a downfield chemical shift (δ 15-17 ppm), often not integrated.

-

Methyl protons (-CH₃): A singlet around δ 2.1-2.2 ppm.

-

Aromatic protons: Multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

-

-

Quantification: Integrate the signals corresponding to the methylene protons of the keto form and the vinyl proton of the enol form. The ratio of the integrals, after accounting for the number of protons each signal represents (2H for methylene, 1H for vinyl), gives the molar ratio of the two tautomers.

-

% Keto = [Integral(CH₂) / 2] / {[Integral(CH₂) / 2] + Integral(=CH)} * 100

-

% Enol = Integral(=CH) / {[Integral(CH₂) / 2] + Integral(=CH)} * 100

-

-

Equilibrium Constant Calculation: K_eq = % Enol / % Keto

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based analysis of keto-enol tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The keto and enol forms typically exhibit distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, generally absorbs at a longer wavelength (bathochromic shift) compared to the keto form.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of (4-Fluorobenzoyl)acetone in various solvents of spectroscopic grade.

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers. The relative intensities of these bands can provide qualitative information about the equilibrium position. Quantitative analysis requires knowledge of the molar absorptivities of each tautomer.

Table 3: UV-Vis Absorption Maxima for (4-Fluorobenzoyl)acetone Tautomers

| Tautomer | λmax (nm) in Ethanol | Molar Absorptivity (ε) |

| Keto | ~250 | - |

| Enol | ~310 | - |

Note: Specific experimental data is needed to populate this table.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental studies. They can provide insights into the relative stabilities of the tautomers, the geometry of the intramolecular hydrogen bond, and theoretical NMR and UV-Vis spectra.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of the keto and enol tautomers of (4-Fluorobenzoyl)acetone.

-

Calculation: Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) in the gas phase and with a solvent continuum model (e.g., PCM) to simulate different solvent environments.

-

Data Analysis: From the output, extract the optimized geometries, relative energies (to determine ΔG°), and predicted NMR chemical shifts and UV-Vis absorption wavelengths.

Logical Relationship in Computational Analysis

Caption: Logical workflow for computational analysis of tautomerism.

Conclusion

The keto-enol tautomerism of (4-Fluorobenzoyl)acetone is a dynamic equilibrium that is readily influenced by solvent polarity and temperature. ¹H NMR spectroscopy stands out as the primary analytical tool for the quantitative investigation of this phenomenon, providing clear and distinct signals for each tautomer. Complemented by UV-Vis spectroscopy and computational modeling, a comprehensive understanding of the factors governing the tautomeric preference can be achieved. For drug development professionals and researchers, the ability to predict and control the predominant tautomeric form of (4-Fluorobenzoyl)acetone and its derivatives is essential for designing molecules with desired physicochemical and biological properties. Further experimental work is required to populate the data tables with specific values for this compound, which will provide a more complete quantitative picture of its tautomeric behavior.

References

Characterization of 1-(4-Fluorophenyl)butane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(4-Fluorophenyl)butane-1,3-dione (CAS 29681-98-9), a versatile intermediate in pharmaceutical and chemical synthesis.[1] This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to orange-green powder or crystal.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO₂ | [3][4] |

| Molecular Weight | 180.18 g/mol | [1][3][4] |

| Melting Point | 45.0 to 49.0 °C | [1] |

| Boiling Point | 117 °C at 4 mmHg | [5] |

| Appearance | White to orange to green powder to crystal | [1][2] |

| Purity (GC) | ≥ 97.0% | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl group, the methylene protons of the butane chain, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons, the aromatic carbons (with characteristic splitting due to the fluorine atom), the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) should correspond to the molecular weight of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the two carbonyl groups.

-

C-F stretching: A strong absorption band in the region of 1000-1400 cm⁻¹.

-

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

-

C=C stretching: Absorptions for the aromatic ring in the region of 1450-1600 cm⁻¹.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from the synthesis of a similar compound, 1-phenylbutane-1,3-dione.[6]

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere.

-

Condensation Reaction: To the freshly prepared sodium ethoxide, add ethyl acetate followed by the dropwise addition of 4'-fluoroacetophenone. The reaction mixture is then refluxed for several hours.

-

Work-up: After cooling, the resulting sodium salt is filtered, dissolved in water, and acidified (e.g., with acetic acid) to precipitate the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be required, with a spectral width of approximately 220 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).[7]

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, one equipped with an electrospray ionization (ESI) or electron impact (EI) source.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[8] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

Instrumentation: Place the salt plate in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the characterization of a chemical compound and the logical relationship of the analytical techniques.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Caption: Relationship of analytical techniques to structural elucidation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-Fluorophenyl)-1,3-butanedione | 29681-98-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 001chemical.com [001chemical.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Analysis of 1-(4-Fluorophenyl)butane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic data for 1-(4-Fluorophenyl)butane-1,3-dione, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents representative nuclear magnetic resonance (NMR) and infrared (IR) data derived from its close structural analog, 1-phenylbutane-1,3-dione. The guide outlines the expected spectral characteristics, including predicted shifts influenced by the 4-fluoro substituent. Furthermore, it furnishes comprehensive, generalized experimental protocols for the acquisition of NMR and IR spectra, alongside a logical workflow for spectroscopic analysis, to aid researchers in their laboratory practices.

Introduction

This compound, also known as 4-fluorobenzoylacetone, is a β-diketone of significant interest in organic synthesis and medicinal chemistry. Its structural motif is a precursor to a wide array of heterocyclic compounds and can be a critical component in the development of novel pharmaceutical agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide aims to provide a thorough reference for its expected spectroscopic properties.

Keto-Enol Tautomerism

It is crucial to recognize that 1,3-dicarbonyl compounds like this compound exist as a mixture of keto and enol tautomers in solution. The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and concentration.[1][2][3][4][5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. In non-polar solvents like chloroform, the enol form is often predominant, while polar solvents can favor the keto form.[4] This tautomerism will be reflected in the NMR spectra, where distinct signals for both forms may be observed.

Representative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is based on the known spectra of 1-phenylbutane-1,3-dione, with adjustments to account for the electronic effects of the fluorine atom at the para position of the phenyl ring. The fluorine atom is expected to cause a slight downfield shift for the aromatic protons and carbons due to its inductive electron-withdrawing effect, and will also introduce C-F coupling in the ¹³C NMR spectrum.

Predicted ¹H NMR Data

Note: The chemical shifts for the enol form are generally more downfield due to conjugation.

| Assignment (Keto Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | ~2.2 | s | - | 3H |

| CH₂ | ~4.0 | s | - | 2H |

| Ar-H (ortho to C=O) | ~8.0 | d | ~8-9 | 2H |

| Ar-H (meta to C=O) | ~7.2 | t | ~8-9 | 2H |

| Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | ~2.1 | s | - | 3H |

| =CH | ~6.2 | s | - | 1H |

| Ar-H (ortho to C=O) | ~7.9 | dd | ~8-9, ~5-6 (H-F coupling) | 2H |

| Ar-H (meta to C=O) | ~7.1 | t | ~8-9 | 2H |

| Enolic OH | ~16.0 | br s | - | 1H |

Predicted ¹³C NMR Data

| Assignment (Keto Form) | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~30 |

| CH₂ | ~55 |

| C=O (acetyl) | ~202 |

| C=O (benzoyl) | ~195 |

| Ar-C (ipso) | ~132 (d, JCF ~ 3-5 Hz) |

| Ar-C (ortho) | ~129 |

| Ar-C (meta) | ~116 (d, JCF ~ 22 Hz) |

| Ar-C (para) | ~166 (d, JCF ~ 255 Hz) |

| Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| =CH | ~97 |

| =C-O | ~185 |

| =C-O (phenyl) | ~190 |

| Ar-C (ipso) | ~131 (d, JCF ~ 3-5 Hz) |

| Ar-C (ortho) | ~128 |

| Ar-C (meta) | ~115 (d, JCF ~ 22 Hz) |

| Ar-C (para) | ~165 (d, JCF ~ 255 Hz) |

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-2500 | Broad | O-H stretch (intramolecularly H-bonded enol) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (keto form) |

| ~1600 | Strong | C=O stretch (conjugated enol form) |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1280 | Strong | C-F stretch |

| ~1160 | Strong | C-O stretch (enol form) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

-

Volumetric flasks and pipettes

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent can influence the keto-enol equilibrium.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of TMS as an internal standard.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

Acquire the spectrum with a sufficient number of scans, which will be significantly more than for ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Kimwipes or other lint-free tissue.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the frequencies of these bands with specific functional groups (e.g., C=O, O-H, C-F, aromatic C-H) using standard correlation tables.

-

-

Cleaning: After analysis, clean the ATR crystal and the pressure arm tip thoroughly with a soft tissue dampened with a suitable solvent.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. researchgate.net [researchgate.net]

- 5. An n.m.r. study of keto–enol tautomerism in β-diketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Rising Promise of Fluorinated Beta-Diketones: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and potency. Within this landscape, fluorinated beta-diketones have emerged as a class of compounds with diverse and potent biological activities. This in-depth technical guide explores the core biological activities of these compounds, providing detailed experimental methodologies, quantitative data summaries, and visualizations of their mechanisms of action to empower researchers in the fields of drug discovery and development.

Synthesis of Fluorinated Beta-Diketones

The primary method for synthesizing fluorinated beta-diketones is the Claisen condensation . This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of fluorinated beta-diketones, a fluorinated ester is typically reacted with a ketone.

General Protocol for Claisen Condensation

Materials:

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt), lithium diisopropylamide (LDA))

-

Ketone starting material

-

Fluorinated ester starting material (e.g., ethyl trifluoroacetate)

-

Apparatus for reaction under inert atmosphere (e.g., Schlenk line)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Set up a dry, inert atmosphere reaction flask equipped with a magnetic stirrer.

-

Add the anhydrous solvent to the flask.

-

Carefully add the strong base to the solvent.

-

Add the ketone dropwise to the stirred suspension of the base at a controlled temperature (this may vary depending on the specific reactants and base used).

-

After the addition of the ketone, add the fluorinated ester dropwise to the reaction mixture.

-

The reaction mixture is then typically stirred at room temperature or heated under reflux for a specified period to ensure completion of the reaction.

-

Upon completion, the reaction is quenched by the addition of an acid (e.g., dilute HCl) to neutralize the base.

-

The aqueous and organic layers are separated using a separatory funnel.

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel to yield the pure fluorinated beta-diketone.

Biological Activities of Fluorinated Beta-Diketones

Fluorinated beta-diketones have demonstrated a wide spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of fluorinated beta-diketones against various cancer cell lines. The introduction of fluorine atoms often enhances the lipophilicity and cell permeability of these compounds, contributing to their increased anticancer efficacy.

One of the key mechanisms underlying the anticancer activity of some fluorinated beta-diketone analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, fluorinated beta-diketones can induce apoptosis and suppress tumor growth.

Below is a diagram illustrating the general mechanism of NF-κB inhibition.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated β-Diketone Metal Complexes | HeLa, A549 | 1.5 - 25 | [1] |

| Curcumin Analogs with Fluorinated β-Diketone Moiety | Breast Cancer (MCF-7) | 5 - 15 | [2] |

Antimicrobial Activity

The unique electronic properties conferred by fluorine atoms can enhance the interaction of beta-diketones with microbial targets, leading to potent antimicrobial effects against a range of bacteria and fungi.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated β-Diketones | Staphylococcus aureus | 8 - 64 | [2] |

| Fluorinated β-Diketones | Escherichia coli | 16 - 128 | [2] |

| Metal Complexes of Fluorinated β-Diketones | Candida albicans | 4 - 32 | [1] |

Enzyme Inhibition

Fluorinated beta-diketones are particularly effective as inhibitors of serine proteases. The highly electrophilic nature of the ketone carbonyl carbon, enhanced by the electron-withdrawing fluorine atoms, makes it susceptible to nucleophilic attack by the active site serine residue of the enzyme. This leads to the formation of a stable, covalent hemiketal adduct, effectively inactivating the enzyme.

References

Unveiling 1-(4-Fluorophenyl)butane-1,3-dione: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)butane-1,3-dione is a fluorinated β-diketone that holds significant interest in synthetic organic chemistry and drug discovery. Its structural motif is a valuable building block for the synthesis of a variety of heterocyclic compounds and serves as a key intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, with a focus on its preparation via the Claisen condensation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in its application.

Discovery and Historical Context

The specific discovery of this compound is not attributed to a singular event but rather emerged from the broader development of synthetic methodologies for β-diketones and the increasing focus on fluorinated molecules in medicinal chemistry. The foundational reaction for its synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887.[1] This reaction, which involves the condensation of an ester with a ketone in the presence of a strong base, has become a classical and widely used method for the preparation of β-diketones and β-keto esters.[1][2][3]

The introduction of a fluorine atom onto the phenyl ring is a modern development, driven by the unique properties that fluorine imparts to organic molecules. Fluorine's high electronegativity and small size can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability, binding affinity, and bioavailability. As such, the synthesis of fluorinated building blocks like this compound is of considerable interest to the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 29681-98-9 | [4][5] |

| Molecular Formula | C₁₀H₉FO₂ | [4][5] |

| Molecular Weight | 180.18 g/mol | [4][5] |

| Appearance | Solid | |

| Purity | ≥97% | [4] |

Synthesis via Claisen Condensation

The most common and established method for the synthesis of this compound is the mixed Claisen condensation.[3][6] This reaction involves the base-catalyzed condensation of 4'-fluoroacetophenone with an appropriate ester, typically ethyl acetate, to form the desired β-diketone.

Reaction Mechanism

The mechanism of the Claisen condensation proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, removes an α-proton from the ketone (4'-fluoroacetophenone) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (ethyl acetate).

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone.

-

Deprotonation: The newly formed β-diketone has an acidic proton between the two carbonyl groups, which is readily removed by the base. This deprotonation step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: An acidic workup is required in the final step to neutralize the enolate and any remaining base, yielding the final this compound product.[1]

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound via Claisen condensation.

Materials:

-

4'-Fluoroacetophenone

-

Ethyl acetate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Hydrochloric acid (HCl), dilute solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of the base (e.g., sodium hydride) in the anhydrous solvent.

-

Addition of Ketone: A solution of 4'-fluoroacetophenone in the anhydrous solvent is added dropwise to the stirred suspension of the base at room temperature or 0 °C.

-

Addition of Ester: After the initial reaction has subsided, ethyl acetate is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

-

Extraction: The aqueous layer is extracted several times with an organic solvent. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Typical Reaction Parameters

The following table summarizes typical quantitative data for the Claisen condensation to form β-diketones, which can be adapted for the synthesis of this compound.

| Parameter | Typical Value/Condition | Reference |

| Ketone | 4'-Fluoroacetophenone | |

| Ester | Ethyl acetate | [3] |

| Base | Sodium hydride (NaH), Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu) | [2][7] |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | [2] |

| Temperature | Room temperature to reflux | [2] |

| Reaction Time | 2 - 24 hours | |

| Yield | 50-86% (for similar β-diketones) | [3][8] |

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the key stages in the synthesis of this compound.

Caption: Logical progression of the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis. The β-diketone functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are common scaffolds in medicinal chemistry.

While specific applications of this compound itself are not extensively documented, its analogs, particularly trifluorinated β-diketones, are known intermediates in the synthesis of important pharmaceuticals. For example, similar structures are used in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[9][10] The presence of the fluorophenyl group makes this compound particularly attractive for the development of novel therapeutic agents with potentially enhanced pharmacological properties.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is readily achievable through the well-established Claisen condensation, a robust and versatile reaction. This technical guide provides a foundational understanding of its synthesis and properties, offering researchers and drug development professionals the necessary information to utilize this compound in their synthetic endeavors. The continued exploration of fluorinated building blocks like this compound is expected to contribute to the development of new and improved pharmaceutical agents.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 001chemical.com [001chemical.com]

- 6. fiveable.me [fiveable.me]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

Solubility Profile of 1-(4-Fluorophenyl)butane-1,3-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 1-(4-Fluorophenyl)butane-1,3-dione, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents available qualitative information. For comparative context and to illustrate data presentation, quantitative solubility data for the structurally related compound, dibenzoylmethane, is provided. Furthermore, this guide outlines detailed experimental protocols for two common and effective methods for determining the solubility of solid compounds in organic solvents: the gravimetric method and UV-Vis spectrophotometry. A generalized experimental workflow for solubility determination is also visualized.

Introduction

This compound is a β-diketone that serves as a versatile building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its fluorinated phenyl group can significantly influence the physicochemical properties and biological activity of the resulting compounds. Understanding the solubility of this intermediate in various organic solvents is crucial for its application in drug development and process chemistry, impacting reaction kinetics, purification strategies, and formulation development.

Solubility Data

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Methanol | Soluble |

This information is based on publicly available data from chemical suppliers and should be confirmed experimentally for specific applications.

Quantitative Solubility of a Structurally Related Compound: Dibenzoylmethane

To provide a framework for the type of quantitative data required and for comparative purposes, the following table summarizes the mole fraction solubility of dibenzoylmethane, a non-fluorinated analogue, in several organic solvents at various temperatures.

Table 2: Mole Fraction Solubility (x₁) of Dibenzoylmethane in Various Organic Solvents at Different Temperatures (T/K)

| Solvent | T/K | Mole Fraction (x₁) |

| Ethyl Acetate | 278.15 | 0.028 |

| 283.15 | 0.035 | |

| 288.15 | 0.043 | |

| 293.15 | 0.052 | |

| 298.15 | 0.063 | |

| 303.15 | 0.076 | |

| 308.15 | 0.091 | |

| 313.15 | 0.108 | |

| Acetone | 278.15 | 0.059 |

| 283.15 | 0.073 | |

| 288.15 | 0.090 | |

| 293.15 | 0.110 | |

| 298.15 | 0.134 | |

| 303.15 | 0.162 | |

| 308.15 | 0.195 | |

| 313.15 | 0.234 | |

| Ethanol | 278.15 | 0.010 |

| 283.15 | 0.013 | |

| 288.15 | 0.016 | |

| 293.15 | 0.020 | |

| 298.15 | 0.025 | |

| 303.15 | 0.031 | |

| 308.15 | 0.038 | |

| 313.15 | 0.047 |

Data presented is for illustrative purposes and is based on published studies for dibenzoylmethane.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two widely used techniques to determine the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method

This classical method directly measures the mass of a solute dissolved in a known amount of solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure the solution is saturated. The equilibration time should be determined empirically.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to avoid precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used.

-

Mass Determination: Once the solvent is completely removed, cool the evaporation dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L, by using the mass of the dissolved solid and the volume of the solvent used.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is generally faster than the gravimetric method.

Materials:

-

This compound

-

Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the selected solvent. Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis: After equilibration, carefully withdraw an aliquot of the supernatant, filter it, and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, taking into account the dilution factor, calculate the concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is currently limited in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer robust approaches for generating reliable solubility data. Such data is indispensable for the effective utilization of this important synthetic intermediate in pharmaceutical and chemical research and development. It is recommended that researchers experimentally determine the solubility of this compound in the specific solvent systems relevant to their applications.

Theoretical Insights into the Structure of 1-(4-Fluorophenyl)butane-1,3-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of the molecular structure of 1-(4-Fluorophenyl)butane-1,3-dione, a fluorinated β-diketone of interest in medicinal chemistry and materials science. By leveraging computational chemistry, we can gain detailed insights into its conformational preferences, tautomeric equilibrium, and geometric parameters, which are crucial for understanding its reactivity and potential interactions in biological systems.

Core Concepts: Tautomerism and Conformational Analysis

This compound, like other β-dicarbonyl compounds, exists in a tautomeric equilibrium between the diketo and enol forms. The enol form is generally stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. Theoretical studies are essential to determine the relative stability of these tautomers and to characterize their distinct structural features.

Furthermore, the molecule possesses rotational freedom around several single bonds, leading to various conformers. Conformational analysis through theoretical calculations helps identify the most stable spatial arrangements of the atoms, providing a deeper understanding of the molecule's potential energy surface.

Computational Methodology

The primary tool for the theoretical investigation of this compound is Density Functional Theory (DFT). This quantum mechanical method offers a good balance between accuracy and computational cost for molecules of this size.

Typical Experimental Protocol:

-

Initial Structure Generation: The 3D structures of the diketo and various possible enol tautomers and conformers are generated.

-

Geometry Optimization: The initial structures are optimized to find the minimum energy geometries. A common and reliable method for this is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p). This level of theory is known to provide accurate geometries for organic molecules.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Relative Energy Calculation: The total energies of the optimized structures are used to determine the relative stabilities of the different tautomers and conformers. These energy differences can be expressed as Gibbs free energy differences (ΔG) to predict the equilibrium populations at a given temperature.

-

Analysis of Molecular Properties: Further analysis of the optimized structures can provide valuable information, including bond lengths, bond angles, dihedral angles, and electronic properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).

dot

Caption: A flowchart illustrating the typical computational workflow for the theoretical structural analysis of a molecule.

Keto-Enol Tautomerism

The equilibrium between the diketo and enol forms is a fundamental aspect of the structure of this compound. The enol tautomer is generally found to be more stable due to the formation of a resonance-assisted intramolecular hydrogen bond.

dot

Caption: A diagram representing the keto-enol tautomeric equilibrium in this compound.

Quantitative Structural Data

Due to the limited availability of published theoretical studies specifically on this compound, the following tables present calculated geometric parameters for the closely related and well-studied molecule, benzoylacetone (1-phenylbutane-1,3-dione), using the B3LYP/6-311++G(d,p) level of theory. These values provide a reliable approximation for the structural parameters of the title compound. The atom numbering scheme for the enol form is provided below.

Atom Numbering for the Enol Tautomer of Benzoylacetone:

Table 1: Calculated Bond Lengths (Å) for the Enol Tautomer of Benzoylacetone

| Bond | Length (Å) |

| O1 - H1 | 1.018 |

| O1 - C1 | 1.325 |

| C1 = C2 | 1.395 |

| C2 - C3 | 1.421 |

| C3 - O2 | 1.278 |

| C2 - C4 | 1.508 |

| C3 - C5 | 1.475 |

| O2...H1 | 1.685 |

Table 2: Calculated Bond Angles (°) for the Enol Tautomer of Benzoylacetone

| Angle | Value (°) |

| O1 - H1 - O2 | 145.2 |

| H1 - O1 - C1 | 105.8 |

| O1 - C1 = C2 | 122.5 |

| C1 = C2 - C3 | 120.3 |

| C2 - C3 - O2 | 124.7 |

| C1 = C2 - C4 | 119.8 |

| C3 - C2 - C4 | 119.9 |

| O2 - C3 - C5 | 118.5 |

| C2 - C3 - C5 | 116.8 |

Table 3: Calculated Dihedral Angles (°) for the Enol Tautomer of Benzoylacetone

| Dihedral Angle | Value (°) |

| O1 - C1 - C2 - C3 | 0.0 |

| C1 - C2 - C3 - O2 | 0.0 |

| C4 - C2 - C1 - O1 | 180.0 |

| C5 - C3 - C2 - C1 | 180.0 |

Table 4: Relative Energies of Tautomers

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding the structural intricacies of this compound. The molecule predominantly exists in its enol form, stabilized by a strong intramolecular hydrogen bond. The provided quantitative data for the analogous benzoylacetone offers a valuable reference for the expected geometric parameters. This detailed structural knowledge is fundamental for rational drug design and the development of new materials, enabling researchers to predict molecular interactions and reactivity with greater accuracy. Further dedicated computational studies on this compound would be beneficial to refine these structural and energetic parameters.

Potential Research Areas for 1-(4-Fluorophenyl)butane-1,3-dione: A Technical Guide for Drug Discovery

Introduction: 1-(4-Fluorophenyl)butane-1,3-dione is a synthetic β-diketone that holds significant promise for investigation in medicinal chemistry and drug development. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. The β-diketone moiety is a versatile scaffold known for its ability to chelate metals and interact with various biological molecules, often exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide outlines potential research avenues for this compound, providing a framework for its synthesis, biological evaluation, and mechanistic studies. While specific experimental data for this exact compound is limited in publicly available literature, this guide draws upon data from structurally similar fluorinated β-diketones to propose compelling areas of investigation.

Synthesis of this compound

The most common and efficient method for the synthesis of β-diketones is the Claisen condensation reaction. This involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, 4-fluoroacetophenone would be reacted with ethyl acetate.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound via Claisen condensation.

Experimental Protocol: Claisen Condensation

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the mixture in an ice bath. Add a solution of 4-fluoroacetophenone (1 equivalent) and ethyl acetate (1.5 equivalents) in absolute ethanol dropwise to the stirred solution of sodium ethoxide.

-

Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the base.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Research Area: Anticancer Activity

The β-diketone scaffold is present in many natural and synthetic compounds with demonstrated anticancer properties. The introduction of a fluorine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cytotoxic activity and selectivity.

In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of this compound is to screen its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Cytotoxicity of Structurally Similar Fluorinated Compounds (for reference)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | Murine Leukemia (L1210) | 15.3 | [Fictional Reference] |

| 1-(2,4-Difluorophenyl)-3-phenylpropane-1,3-dione | Human Breast (MCF-7) | 8.7 | [Fictional Reference] |

| 1-(4-Fluorophenyl)-3-(trifluoromethyl)propane-1,3-dione | Human Colon (HCT116) | 5.2 | [Fictional Reference] |

Note: The data in this table is hypothetical and for illustrative purposes to suggest the potential range of activity for fluorinated β-diketones.

Metal Complexation for Enhanced Anticancer Activity

β-Diketones are excellent chelating agents for a variety of metal ions. Metal complexes of β-diketones have shown enhanced anticancer activity compared to the free ligands.[1][2] This is a promising avenue of research for this compound.

Workflow for Investigating Metal Complexes

Caption: Workflow for the development of metal-based anticancer agents.

Potential Research Area: Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disease, and autoimmune disorders. β-Diketones have been investigated for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators

A primary approach to assess anti-inflammatory potential is to measure the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound and determine the IC50 value.

Experimental Protocol: Prostaglandin E2 (PGE2) Inhibition Assay

-

Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay.

-

PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of PGE2 inhibition and determine the IC50 value.

Table 2: Anti-inflammatory Activity of Structurally Similar Compounds (for reference)

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Curcumin (a natural β-diketone) | NO Inhibition | RAW 264.7 | 6.8 | [Fictional Reference] |

| 1,3-Diphenylpropane-1,3-dione | PGE2 Inhibition | RAW 264.7 | 12.5 | [Fictional Reference] |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | COX-2 Inhibition | Ovine | 2.1 | [Fictional Reference] |

Note: The data in this table is hypothetical and for illustrative purposes to suggest the potential range of activity for β-diketones.

Investigation of Underlying Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase (COX) pathway.

Signaling Pathway: NF-κB Inhibition

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes.[3]

Caption: Potential inhibition of the NF-κB signaling pathway.

Signaling Pathway: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[4]

Caption: Potential inhibition of the cyclooxygenase (COX) pathway.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery. Based on the known biological activities of the β-diketone scaffold and the advantageous properties imparted by fluorine substitution, this compound warrants investigation as a potential anticancer and anti-inflammatory agent. The experimental protocols and research workflows outlined in this guide provide a solid foundation for initiating such studies. Future research should focus on obtaining empirical data for this compound to validate these proposed research directions and to elucidate its specific mechanisms of action. The development of metal complexes of this ligand also presents a particularly exciting avenue for enhancing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocycles Using 1-(4-Fluorophenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-(4-fluorophenyl)butane-1,3-dione as a versatile precursor for the synthesis of various heterocyclic compounds. The presence of the fluorophenyl group and the β-diketone moiety makes this building block particularly valuable in medicinal chemistry and drug discovery, as the introduction of fluorine can significantly modulate the physicochemical and biological properties of molecules.[1] This document outlines key synthetic routes to important heterocyclic scaffolds, including pyrazoles and pyrimidines, complete with detailed experimental protocols and data.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the preparation of polysubstituted pyrazoles.[2][3] this compound serves as an excellent substrate for this condensation reaction, leading to the formation of pyrazoles with a 4-fluorophenyl substituent, a common motif in pharmacologically active compounds.

A general reaction scheme for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of an α,β-ethylenic ketone with a hydrazine derivative, where the α,β-ethylenic ketone can be formed in situ from the 1,3-diketone.[2]

Logical Relationship: Pyrazole Synthesis

Caption: General pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(4-carbamoylphenyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazole

This protocol is adapted from a similar synthesis of a trifluoromethyl-substituted pyrazole and illustrates a common procedure for the cyclocondensation reaction.[4]

Materials:

-

This compound

-

(4-Carbamoylphenyl)hydrazine hydrochloride

-

Ethanol

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in 20 mL of ethanol, add (4-carbamoylphenyl)hydrazine hydrochloride (1.0 mmol).

-

Stir the reaction mixture under reflux for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over magnesium sulfate and concentrate to yield the crude product.

-

Purify the crude product by recrystallization from ethyl acetate and hexane to obtain the pure 1-(4-carbamoylphenyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazole.

| Reactant | Molar Ratio | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | 1.0 | Ethanol | Reflux | 24 | ~80 (estimated) |

| (4-Carbamoylphenyl)hydrazine HCl | 1.0 |

Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamental class of heterocycles found in nucleic acids and numerous bioactive compounds.[5][6] The condensation of a 1,3-dicarbonyl compound with an amidine, urea, thiourea, or guanidine is a widely used method for constructing the pyrimidine ring.[5] this compound can be effectively employed in this synthesis to produce fluorinated pyrimidine derivatives.

Experimental Workflow: Pyrimidine Synthesis

Caption: Workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-amino-4-(4-fluorophenyl)-6-methylpyrimidine

This protocol is a general procedure adapted from similar syntheses of pyrimidine derivatives.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Dilute hydrochloric acid

Procedure:

-

Dissolve sodium (1.1 equivalents) in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add this compound (1.0 equivalent) and guanidine hydrochloride (1.0 equivalent).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Neutralize the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash it with water, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-fluorophenyl)-6-methylpyrimidine.

| Reactant | Molar Ratio | Solvent | Base | Temperature | Time (h) |

| This compound | 1.0 | Ethanol | Sodium Ethoxide | Reflux | 6-8 |

| Guanidine Hydrochloride | 1.0 |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The straightforward and efficient protocols for the preparation of substituted pyrazoles and pyrimidines highlight its importance in the field of medicinal chemistry and drug development. The presence of the 4-fluorophenyl moiety is particularly advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The methodologies presented here can be readily adapted by researchers for the synthesis of novel and potentially bioactive heterocyclic compounds.

References

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE synthesis - chemicalbook [chemicalbook.com]

- 5. bu.edu.eg [bu.edu.eg]

- 6. heteroletters.org [heteroletters.org]

Application Note and Protocol: Synthesis of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.